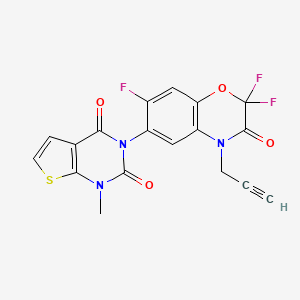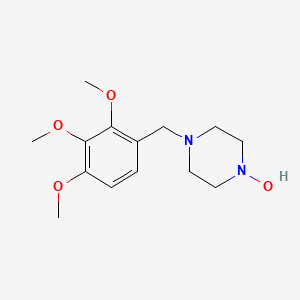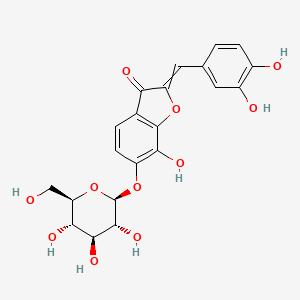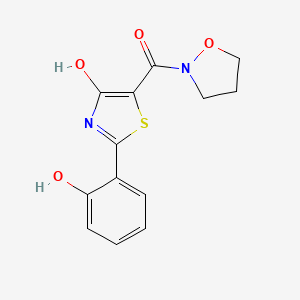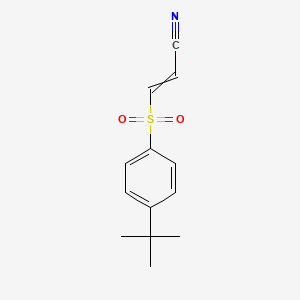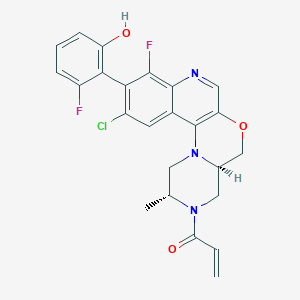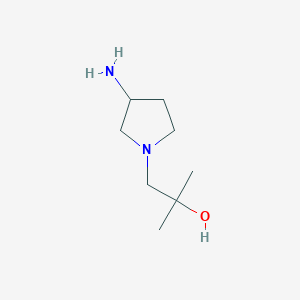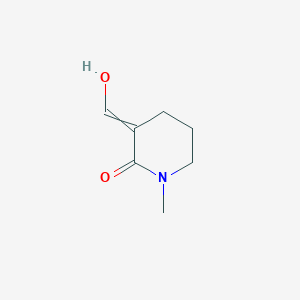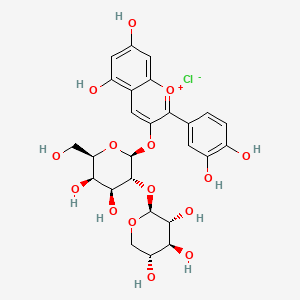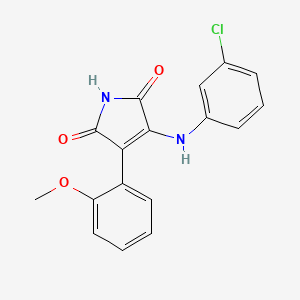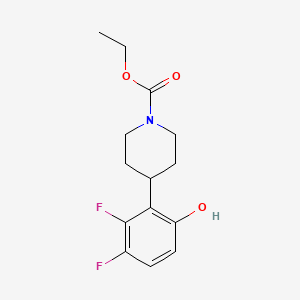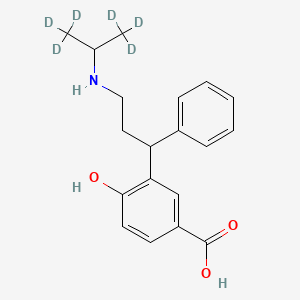
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, starting from simpler organic compoundsThe reaction conditions often require the use of strong bases and catalysts to facilitate the cyclization and alkylation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The use of advanced catalytic systems and process optimization techniques is common in industrial production .
化学反応の分析
Types of Reactions
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
(3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound shares a similar backbone structure but differs in the position and number of double bonds.
(3E,7E,11E)-1-Isopropyl-4,8,12-trimethylcyclotetradeca-3,7,11-trienol: This compound has a similar structure but with different stereochemistry.
Uniqueness
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H34O |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3 |
InChIキー |
ZVWXZFYWLABNOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


